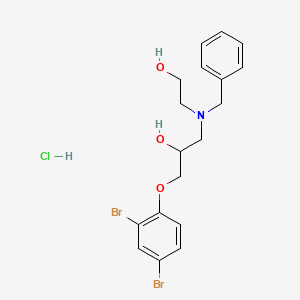

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Selective Protection and Deprotection Strategies

Research has highlighted innovative strategies for the selective protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. For instance, the use of propargyloxycarbonyl chloride and benzyltriethylammonium tetrathiomolybdate offers a novel approach for orthogonal protection, allowing selective deprotection of alcohol groups while leaving amino groups protected. This method is crucial for complex molecule synthesis, enabling stepwise modifications without affecting sensitive functional groups (Ramesh, Bhat, & Chandrasekaran, 2005).

Antimicrobial and Antiradical Activities

Compounds with structural elements similar to "1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride" have been evaluated for their antimicrobial and antioxidant properties. A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their potential as intermediates for biologically active compounds, showing antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, and antiradical activities, albeit lower than those observed with certain beta blockers (Čižmáriková et al., 2020).

Sustainable Synthesis Using Renewable Resources

Exploring sustainable alternatives to conventional phenolation for enhancing reactivity towards benzoxazine ring formation, phloretic acid derived from renewable sources has been employed. This approach demonstrates the potential for incorporating renewable phenolic functionalities into molecules, offering a pathway towards the synthesis of bio-based materials with applications ranging from coatings to composites (Trejo-Machin et al., 2017).

Uterine Relaxant Activity

The synthesis of novel compounds with potential uterine relaxant activity illustrates the therapeutic applications of structurally related molecules. By modifying specific functional groups, researchers have developed compounds that show significant potential in delaying labor onset in pregnant rats, highlighting the medicinal chemistry applications of such molecules (Viswanathan & Chaudhari, 2006).

Propiedades

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Br2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNZNJKZFUDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Br2ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)